Product packaging for L-Glutamic acid gamma-hydrazide(Cat. No.:CAS No. 1820-73-1)

L-Glutamic acid gamma-hydrazide

Cat. No.: B155131
CAS No.: 1820-73-1
M. Wt: 161.16 g/mol
InChI Key: MOFBPUBBBREDCE-UHFFFAOYSA-N
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Description

Significance of Glutamic Acid Derivatives in Biological Systems

L-Glutamic acid is a non-essential amino acid that is central to cellular metabolism. cymitquimica.com It serves as a key node in various metabolic pathways, contributing to the synthesis of other amino acids and acting as a primary excitatory neurotransmitter in the vertebrate nervous system. cymitquimica.com Derivatives of glutamic acid, both natural and synthetic, are of profound importance in biological systems and biomedical research. For instance, its amide derivative, glutamine, is crucial for nitrogen transport and as a fuel for rapidly dividing cells. Other derivatives serve as precursors for the synthesis of molecules like the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov The modification of glutamic acid's structure can lead to compounds with altered chemical reactivity and biological activity, making them valuable tools for investigating enzymatic mechanisms and cellular functions. cymitquimica.com The introduction of a hydrazide group at the gamma-carboxyl position of L-glutamic acid creates L-glutamic acid gamma-hydrazide, a molecule that can act as an antagonist or mimic of glutamine, thereby allowing researchers to study the roles of glutamine-dependent pathways.

Historical Context of this compound in Research

The synthesis of this compound has been documented in scientific literature, with early methods for its preparation being part of broader research into amino acid derivatives. A 1957 patent by Stephen Rath described a method for producing L-glutamine that involved the synthesis of L-glutamyl hydrazide as an intermediate. google.com This indicates that the compound was being synthesized for chemical and biochemical studies from at least the mid-20th century. More recently, in 2021, this compound was identified as a potent mutagen in Escherichia coli. nih.gov This discovery has opened new avenues for its use in genetic and molecular biology research.

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound primarily stems from its function as a research tool. It is used as a biochemical reagent in a variety of laboratory settings. cymitquimica.comscbt.com A significant area of its application is in the study of mutagenesis. Research has shown that it can induce a high frequency of point mutations, specifically G/C to A/T and A/T to G/C transitions, without the need for metabolic activation. nih.gov This property makes it a useful agent for laboratory-based evolution experiments and for investigating DNA repair mechanisms.

Furthermore, as a glutamine analog, this compound serves as an inhibitor of glutamine-dependent enzymes, such as glutamine synthetase. nih.gov By blocking the action of these enzymes, researchers can explore the metabolic consequences of glutamine deprivation and its impact on cellular processes like protein synthesis and neurotransmitter metabolism. nih.gov This has implications for studies in neurobiology and cancer research, where glutamine metabolism is often dysregulated.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1820-73-1
Molecular Formula C5H11N3O3
Molecular Weight 161.16 g/mol
Synonyms L-Glutamate-γ-hydrazide, (2S)-2-Amino-5-hydrazinyl-5-oxopentanoic acid

Detailed Research Findings on the Mutagenic Properties of this compound

A 2021 study published in Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis provided a detailed analysis of the mutagenic effects of this compound on Escherichia coli. The key findings are summarized below:

ParameterObservation
Mutagenic Activity Showed higher mutagenic activity than known mutagens like 2-aminoanthracene (B165279) and cobalt(II) acetate (B1210297) tetrahydrate in the Ames test.
Metabolic Activation Does not require metabolic activation to exert its mutagenic effects in E. coli.
Mutation Rate In the presence of the compound, the MDS42 strain of E. coli accumulated an average of 392.3 point mutations over 777 generations.
Mutational Spectrum The primary type of mutation induced was G/C to A/T transitions (82.2%), followed by A/T to G/C transitions (17.4%).

These findings underscore the compound's utility as a potent and specific mutagen for research purposes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N3O3 B155131 L-Glutamic acid gamma-hydrazide CAS No. 1820-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-hydrazinyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O3/c6-3(5(10)11)1-2-4(9)8-7/h3H,1-2,6-7H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFBPUBBBREDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NN)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820-73-1
Record name Glutamic acid, L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Enzymatic Interactions and Inhibition Mechanisms of L Glutamic Acid Gamma Hydrazide

Inhibition of Glutamate (B1630785) Decarboxylase (GAD) Activity

Glutamate decarboxylase (GAD) is the enzyme responsible for catalyzing the conversion of glutamate to GABA. scbt.comwikipedia.org Inhibition of this enzyme can lead to a decrease in GABA levels, disrupting the delicate balance between neuronal excitation and inhibition. google.com

Specificity of GAD Inhibition by L-Glutamic Acid Gamma-Hydrazide

This compound is a known inhibitor of Glutamate Decarboxylase (GAD). nih.gov Studies have shown that various hydrazides can reduce GAD activity. nih.govcdnsciencepub.comcdnsciencepub.com The inhibitory effect of hydrazides on GAD is a critical area of research for understanding their neurological effects. scbt.com The inhibition of GAD by certain hydrazides can lead to a decrease in GABA synthesis, which has been linked to convulsive states. google.com

Molecular Structure-Activity Relationships in GAD Inhibition by Hydrazides

The following table summarizes the inhibitory effects of various hydrazides on GAD activity in chick brain homogenates, illustrating the structure-activity relationships.

Data sourced from a study on hydrazide inhibition of brain enzymes. cdnsciencepub.com

Methodological Approaches for Measuring GAD Inhibition

Several methods are available to measure the inhibition of GAD activity. Traditional methods include manometric and radiometric assays, which may require specialized equipment or expensive radiolabeled substrates. researchgate.net More recent approaches have focused on developing simpler and more accurate assays.

One such method is an HPLC-based assay that quantifies the GABA produced during the enzymatic reaction after derivatization with dansyl chloride. researchgate.net This method has been validated for screening potential GAD inhibitors. researchgate.net Another approach utilizes a glutamate-selective biosensor composed of an amperometric H2O2 electrode and a biocatalytic membrane containing glutamic acid oxidase (GAO). nih.gov This biosensor directly measures the consumption of glutamate, providing a reliable measure of GAD catalytic activity and its inhibition. nih.gov Spectrophotometric methods, based on the formation of a colored complex with ninhydrin (B49086) after chromatographic separation of the reaction products, offer a simpler, safer, and less expensive alternative. nih.gov

Effects on GABA-alpha-Oxoglutarate Aminotransferase (GABA-T)

GABA-alpha-oxoglutarate aminotransferase (GABA-T), also known as 4-aminobutyrate transaminase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catabolizes GABA. mdpi.comnih.gov Inhibition of GABA-T leads to an increase in brain GABA levels, which can have significant neurological effects. nih.gov

Inhibitory Potential of Hydrazides on GABA-AT

Hydrazide compounds have demonstrated the ability to inhibit GABA-T. nih.govcdnsciencepub.comcdnsciencepub.com For example, hydrazine (B178648) itself has been shown to cause a 50% inhibition of GABA-T in vitro without affecting GAD activity. nih.gov Chronic administration of low doses of hydrazine in rats resulted in significant elevations of whole brain GABA content and reduced GABA-T activity. nih.gov The inhibitory effect of hydrazides on GABA-T is also structure-dependent, with the ring structure playing a more critical role than the N'-terminal group. nih.govcdnsciencepub.comcdnsciencepub.com

The table below shows the inhibitory effects of selected hydrazides on GABA-T activity.

Data based on research into hydrazide inhibition of brain enzymes. cdnsciencepub.com

QSAR and Molecular Docking Studies of Related Inhibitors

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are computational tools used to understand the interaction between inhibitors and enzymes like GABA-T and to design more potent inhibitors. mdpi.comnih.gov These studies have been applied to various GABA analogues and other inhibitors of GABA-T. nih.govmdpi.com

QSAR studies aim to find molecular descriptors that correlate with the inhibitory activity of compounds. nih.gov For instance, in a study of heterocyclic GABA analogues, 3D molecular descriptors were used to identify structural features associated with inhibitory activity against GABA-T. nih.gov Molecular docking simulations help to visualize the binding of inhibitors to the active site of the enzyme, providing insights into the specific interactions that contribute to inhibition. mdpi.comresearchgate.net For example, docking studies have been used to evaluate the interaction of novel GABA analogues with both human and Pseudomonas fluorescens GABA-AT, revealing that bulkier ligands, particularly those containing a sulfur atom, tend to be better inhibitors. nih.gov These computational approaches are instrumental in the rational design of new and more effective GABA-T inhibitors. mdpi.com

Modulation of Monoamine Oxidase (MAO) Activity

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters. While this compound belongs to the hydrazide class of compounds, which are known to include potent MAO inhibitors, direct studies detailing its specific modulatory activity on MAO are not prominently featured in the researched literature. However, a study on various aryl and heteroaryl hydrazides demonstrated that many compounds in this class reduce MAO activity in the brain, though the structural requirements for this inhibition are notably restrictive.

The capacity of hydrazide-containing compounds to inhibit MAO is fundamentally linked to their structural resemblance to the natural monoamine substrates of the enzyme. This similarity allows them to enter and form complexes within the enzyme's active site. The inhibition mechanism often involves the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor.

Research on hydrazine inhibitors like phenylethylhydrazine has shown that inhibition requires molecular oxygen and results in the formation of an alkyl radical that covalently binds to the FAD cofactor, specifically at the N(5) position. This alkylation leads to irreversible inhibition of the enzyme. The structure of the inhibitor is critical; for instance, the active sites of MAO-A and MAO-B have different volumes and key amino acid residues (such as Ile335 in MAO-A and Tyr326 in MAO-B) that determine inhibitor selectivity. The structural features of a given hydrazide, including the nature of the group attached to the hydrazine moiety, dictate its affinity and selectivity for MAO-A versus MAO-B. Studies indicate that the structural requirements for potent MAO inhibition are significantly more stringent compared to those for other enzymes like glutamic acid decarboxylase.

Interactions with L-Glutamine Kinase

Recent research has identified a novel L-glutamine kinase from the bacterium Campylobacter jejuni (designated Cj1418). This enzyme plays a role in the biosynthesis of a unique capsular polysaccharide modification, O-methyl phosphoramidate, which is linked to the bacterium's pathogenicity. The enzyme catalyzes the ATP-dependent phosphorylation of the amide nitrogen of L-glutamine.

The L-glutamine kinase Cj1418 exhibits a specific range of substrate acceptance. In a study testing 15 structural analogues of L-glutamine, only a select few were found to be substrates for the enzyme. Crucially, gamma-L-glutamyl-hydrazide (this compound) was identified as one of these effective substrates. This demonstrates that the enzyme can recognize and process the hydrazide group in a manner similar to the amide group of glutamine.

The table below summarizes the substrate activity of various L-glutamine analogues with L-glutamine kinase (Cj1418).

CompoundStructureSubstrate Activity
L-Glutamine Yes
D-Glutamine Yes
γ-L-Glutamyl hydroxamate Yes
γ-L-Glutamyl hydrazide Yes
β-L-Aspartyl hydroxamate Yes
11 other analoguesVariousNo

This table is based on data from a study that tested 15 structural analogs of L-glutamine for substrate activity with Cj1418 L-glutamine kinase. Activity was determined by the formation of AMP and inorganic phosphate (B84403).

The phosphorylation catalyzed by L-glutamine kinase (Cj1418) is a complex, multi-step process. The proposed mechanism involves three distinct chemical steps that utilize a histidine residue (His-737) as the active site nucleophile.

The mechanism proceeds as follows:

Formation of a Pyrophosphorylated Intermediate: A nucleophile in the active site, identified as His-737, attacks the beta-phosphoryl group of ATP. This forms a covalent pyrophosphorylated enzyme intermediate (Enz-His-Pβ-Pγ) and releases AMP.

Hydrolysis to a Phosphorylated Intermediate: The pyrophosphorylated intermediate is then hydrolyzed, which releases inorganic phosphate (Pi) and generates a more stable phosphorylated enzyme intermediate (Enz-His-Pβ).

Phosphoryl Transfer to Substrate: Finally, the phosphoryl group from the enzyme intermediate is transferred to the amide nitrogen of the substrate (such as L-glutamine or this compound), forming the phosphorylated product and regenerating the free enzyme.

This multi-step mechanism, involving covalent enzyme intermediates, is a distinguishing feature of this class of kinases.

Impact on Other Enzyme Systems

Gamma-glutamyltransferase (GGT) is a cell-surface enzyme that plays a central role in glutathione (B108866) metabolism by breaking down extracellular glutathione and enabling the recovery of its constituent amino acids. GGT is potently inhibited by analogues of glutamine and glutamate that act as competitors for the enzyme's γ-glutamyl binding site. As a structural analogue of glutamine, this compound is recognized as a glutamine antagonist and is expected to function as a GGT inhibitor.

The inhibition mechanism for this class of compounds typically involves binding to the active site where the γ-glutamyl moiety of the natural substrate (like glutathione) would normally bind. This prevents the formation of the crucial γ-glutamyl-enzyme intermediate, thereby blocking both the hydrolytic and transpeptidation reactions catalyzed by GGT. The kinetic mechanism for GGT is often described as a "ping-pong bi-bi" reaction, which can be subject to competitive inhibition by substrate analogues. Some glutamine analogues, such as azaserine (B1665924) and acivicin, have been shown to form stable or covalent bonds with the enzyme's active site, leading to irreversible inhibition. Other glutamate analogues, like γ-boroGlu, act as potent competitive inhibitors by forming a covalent adduct that mimics the reaction's transition state.

Effects on Assimilatory Nitrate (B79036) Reductase Activity

This compound has been identified as an inhibitor of assimilatory nitrate reductase (ANR) activity. The process of assimilatory nitrate reduction is a fundamental pathway in microorganisms, fungi, and plants for converting inorganic nitrate from the environment into organic nitrogen compounds, such as amino acids. ipu.ac.innih.gov This pathway is initiated by the enzyme nitrate reductase (NR), which reduces nitrate to nitrite (B80452). ipu.ac.innih.gov The activity of this enzyme is subject to regulation by various nitrogen-containing molecules, including downstream products of the pathway. ipu.ac.inuky.edu

Research into the regulation of ANR has shown that its activity in soil is inhibited by glutamine. nih.gov To further understand this inhibitory mechanism, the effects of several L-glutamine analogs were investigated. In these studies, this compound was shown to inhibit ANR activity in soil slurries. nih.gov This finding was part of a broader investigation that tested multiple glutamine analogs, revealing that the structural characteristics of these molecules are crucial for their inhibitory effect. For instance, while most of the tested L-glutamine analogs, including this compound, demonstrated inhibition, L-glutamic acid dimethyl ester did not, suggesting that a free-acid form of the glutamine analog is necessary for effective inhibition of ANR activity. nih.gov

Table 1: Effect of L-Glutamine Analogs on Assimilatory Nitrate Reductase (ANR) Activity in Soil

Compound Concentration (mM) Inhibition of ANR Activity
This compound 1 Yes
L-Glutamic acid gamma-methyl ester 1 Yes
L-Glutamic acid gamma-hydroxamate 1 Yes
L-Glutamic acid gamma-ethyl ester 1 Yes
L-Asparagine 1 Yes
L-Aspartic acid beta-methyl ester 1 Yes
L-Aspartic acid beta-hydroxamate 1 Yes
L-Glutamic acid dimethyl ester 1 No

Data sourced from studies on soil slurries. nih.gov

Influence on Transaminase Formation

The influence of this compound on transaminases, also known as aminotransferases, appears to be primarily through the inhibition of their activity rather than their formation (synthesis). Hydrazide and hydrazine compounds, as a class, are known to interact with various enzymes, including transaminases. nih.govwikipedia.org Transaminases are critical for the synthesis and degradation of amino acids by catalyzing the transfer of an amino group from an amino acid to a keto-acid. technologynetworks.com

Studies on various aryl and heteroaryl hydrazides have demonstrated their inhibitory effects on γ-aminobutyric acid transaminase (GABA-T). nih.gov Furthermore, phenelzine, a hydrazine derivative, and its metabolites have been shown to inhibit both GABA-T and alanine (B10760859) transaminase (ALA-T). wikipedia.org These interactions are often linked to the reactivity of the hydrazine group.

In research focused on the effects of L-glutamic acid-gamma-hydrazide in the brain, the compound was used to inhibit glutamate decarboxylase (GAD), which led to a parallel decrease in protein synthesis in brain cortex slices. nih.gov While this study did not directly measure transaminase formation, a general inhibition of protein synthesis would consequently affect the production of all enzymes, including transaminases. However, the primary and more direct interaction of hydrazides with these enzymes seems to be the inhibition of their catalytic function.

Table 2: Examples of Hydrazide Compounds and Their Known Enzymatic Inhibitions

Hydrazide Compound Enzyme(s) Inhibited
Various aryl and heteroaryl hydrazides GABA-alpha-oxoglutarate aminotransferase (GABA-T), Glutamic acid decarboxylase (GAD), Monoamine oxidase (MAO) nih.gov
Phenylethylidenehydrazine (metabolite of Phenelzine) Alanine transaminase (ALA-T), GABA-transaminase (GABA-T) wikipedia.org

Unaffected Glutamine Transport by this compound

Current research on glutamine transport systems does not indicate that this compound is a significant inhibitor of glutamine uptake into cells. Glutamine is transported across cell membranes by a variety of transport systems, many of which exhibit high specificity for their substrates. nih.govnih.govnih.gov These transport systems, such as System A, System ASC, and System N, are often characterized by their sodium dependency and their substrate specificity. nih.govnih.gov

Studies aimed at identifying the characteristics and inhibitors of these transport systems have tested a range of amino acids and their analogs. For example, in intestinal epithelial cells, a highly specific, Na+-dependent glutamine transport mechanism has been identified that is inhibited by glutamine itself and the synthetic analog phenyl-acetyl-glutamine, but not by a variety of other amino acids. nih.gov Similarly, studies of glutamine transport in the brain have utilized compounds like histidine and 2-(methylamino)isobutyric acid (MeAIB) as inhibitors to distinguish between different transport systems. nih.gov

The absence of this compound in the literature as a tested inhibitor in these detailed studies of glutamine transport suggests that it is not considered a potent or specific inhibitor of these transport systems. The high specificity of many glutamine transporters means that even small modifications to the glutamine structure can prevent recognition and transport. Therefore, glutamine transport appears to be unaffected by this compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Alanine
γ-aminobutyric acid (GABA)
Glutamate
Glutamine
L-Asparagine
L-Aspartic acid beta-hydroxamate
L-Aspartic acid beta-methyl ester
L-Glutamic acid dimethyl ester
L-Glutamic acid gamma-ethyl ester
L-Glutamic acid gamma-hydroxamate
L-Glutamic acid gamma-methyl ester
2-(methylamino)isobutyric acid (MeAIB)
Nitrate
Nitrite
Phenelzine
Phenyl-acetyl-glutamine

Studies of L Glutamic Acid Gamma Hydrazide in Experimental Models Non Human, Non Clinical Applications

Investigations in Microbial Systems

Mutagenicity and Mutational Properties in Escherichia coli

Recent scientific inquiry has identified L-glutamic acid gamma-hydrazide as a potent mutagen, with its high mutagenic activity first being discovered through high-throughput laboratory evolution of Escherichia coli. nih.govscispace.com Subsequent studies have delved into the specifics of its mutagenicity and mutational characteristics using established bacterial assays. nih.govscispace.com

The mutagenic potential of this compound was formally assessed using the Ames test, a widely recognized assay that evaluates a chemical's ability to induce mutations in specific strains of bacteria. nih.govscispace.com The results revealed that this compound exhibits significant mutagenic activity. nih.govscispace.com Notably, this mutagenic effect was observed without the need for metabolic activation, a process often required to convert a pre-mutagenic substance into its active mutagenic form. nih.govscispace.com This indicates that the compound is directly mutagenic to E. coli. nih.govscispace.com

In comparative analyses, this compound demonstrated higher mutagenic activity than known mutagens such as 2-aminoanthracene (B165279) and cobalt(II) acetate (B1210297) tetrahydrate under the conditions tested. nih.govscispace.com

To further characterize the mutagenic effects of this compound, mutation accumulation experiments coupled with whole-genome sequencing were performed on E. coli strain MDS42. nih.govscispace.com These experiments provide a detailed view of the number and types of mutations that accumulate over generations in the presence or absence of the mutagen.

The findings from these experiments were striking. In the presence of this compound, the E. coli strain accumulated an average of 392.3 ± 116.2 point mutations over the course of 30 passages, which corresponds to approximately 777 generations. nih.govscispace.com In stark contrast, the control group, grown without the mutagen, accumulated only 1.5 ± 2.5 point mutations over 50 passages, or 1341 generations. nih.govscispace.com This demonstrates the strong mutagenic activity of this compound. nih.govscispace.com

ConditionPassagesGenerationsMean Point Mutations
With this compound30777392.3 ± 116.2
Without this compound5013411.5 ± 2.5

Whole-genome sequencing analysis also revealed the specific mutational signature of this compound. The predominant type of mutation induced was the G/C to A/T transition, accounting for 82.2 ± 4.3% of the observed mutations. nih.govscispace.com The second most common type was the A/T to G/C transition, which made up 17.4 ± 4.3% of the mutations. nih.govscispace.com

Mutation TypePercentage of Total Mutations
G/C to A/T transition82.2 ± 4.3%
A/T to G/C transition17.4 ± 4.3%

The initial discovery of the high mutagenic activity of this compound was a direct result of its application in adaptive laboratory evolution (ALE) experiments with E. coli. nih.govscispace.com ALE is a powerful method used to study evolutionary processes in a controlled laboratory setting. By introducing a mutagen like this compound, researchers can accelerate the rate of genetic variation, which is the raw material for natural selection. This allows for the more rapid evolution of desired traits in a microbial population. The potent mutagenic properties of this compound make it a significant tool in this field, enabling the exploration of evolutionary pathways and the generation of novel phenotypes in microbial systems.

Effects on Aspergillus sojae Transaminase Formation

Currently, there is a lack of specific research data detailing the direct effects of this compound on transaminase formation in Aspergillus sojae. While studies have extensively investigated the roles of various glutaminase (B10826351) genes in glutamate (B1630785) production during soy sauce fermentation by A. sojae, the impact of this compound on the enzymes involved in this process has not been reported. nih.govresearchgate.net

Microbial Assimilation Processes

Information regarding the specific microbial assimilation processes of this compound is not extensively documented in the available scientific literature. While the metabolism of glutamic acid itself has been studied in microorganisms like E. coli, the pathways for the assimilation of its gamma-hydrazide derivative remain an area for future investigation. nih.gov

Studies in Mammalian Systems (Excluding Human Clinical Data)

Cerebral Biochemical Investigations in Mice

Early research into the effects of this compound on the central nervous system of mice revealed significant alterations in the levels of several key free amino acids in the brain. nih.gov Administration of the compound led to a notable decrease in the concentrations of glutamic acid, glutamine, and aspartic acid. nih.gov Conversely, the levels of alanine (B10760859) were found to be increased. nih.gov These findings suggest that this compound interferes with the metabolic pathways of these amino acids within the brain. nih.gov

The interplay between glutamate and GABA is crucial for maintaining balanced neuronal activity, with glutamate acting as the primary excitatory neurotransmitter. wikipedia.orgnih.govacnp.org The synthesis of GABA from glutamate is a critical pathway for regulating this balance. wikipedia.orgnih.gov Therefore, the inhibition of GAD by this compound disrupts this delicate equilibrium.

Table 1: Effects of this compound on Free Amino Acids in Mouse Brain nih.gov

Amino AcidChange in Concentration
Glutamic AcidDecreased
GlutamineDecreased
Aspartic AcidDecreased
AlanineIncreased

Enzyme Inhibition Studies in Chick Brain

Investigations using chick brain models have provided further insights into the inhibitory effects of this compound and related hydrazide compounds on key enzymes involved in neurotransmitter metabolism. nih.gov Studies have demonstrated that various aryl and heteroaryl hydrazides can reduce the activity of glutamic acid decarboxylase (GAD), GABA-alpha-oxoglutarate aminotransferase (GABA-T), and monoamine oxidase (MAO). nih.gov

The structure of the hydrazide compounds was found to significantly influence their inhibitory potency. nih.gov Specifically, the nature of the ring structure in these molecules had a more substantial impact on the degree of GAD and GABA-T inhibition than the N'-terminal group. nih.gov In contrast, the structural requirements for the inhibition of MAO were found to be much more specific. nih.gov These findings highlight the importance of molecular structure in determining the biological activity of these inhibitors.

The inhibition of GAD is of particular interest due to its role as the rate-limiting enzyme in the synthesis of GABA. nih.govwikipedia.orguni-muenchen.de By reducing GAD activity, these compounds can significantly impact GABAergic neurotransmission.

Table 2: Enzyme Inhibition by Hydrazides in Chick Brain nih.gov

EnzymeEffect of Hydrazide Compounds
Glutamic Acid Decarboxylase (GAD)Reduction in activity
GABA-alpha-oxoglutarate Aminotransferase (GABA-T)Reduction in activity
Monoamine Oxidase (MAO)Reduction in activity

Glutamine Transport in Tumor Cell Mitochondrial Inner Membrane

The transport of glutamine across the mitochondrial inner membrane is a critical process for the metabolism of many cancer cells. frontiersin.org While direct studies on this compound in this specific context are limited, understanding the mechanisms of glutamine transport and its inhibition provides a valuable framework. Cancer cells often exhibit a high demand for glutamine, which serves as a key substrate for energy production and the synthesis of essential molecules. frontiersin.org

Mitochondrial glutamine transport is a complex process. nih.gov Studies in rat brain mitochondria have shown that the uptake of glutamine is stereospecific and can be inhibited by other amino acids such as glutamate, asparagine, and aspartate, as well as by the tricarboxylic acid cycle intermediate, succinate. nih.gov Glutamate, in particular, is a potent inhibitor of glutamine uptake in both synaptic and non-synaptic mitochondria. nih.gov

The inhibition of glutamine transport can have significant consequences for cellular metabolism. In some contexts, blocking glutamate uptake has been shown to lead to a decrease in intracellular glutamate concentration, which in turn can increase the flux through the glutaminase (GA) and glutamate dehydrogenase (GDH) pathways. nih.gov This highlights the intricate regulation of glutamine and glutamate metabolism. nih.gov

While the direct action of this compound on glutamine transport in tumor cell mitochondria requires further investigation, its structural similarity to glutamic acid suggests a potential for interaction with glutamine or glutamate transporters. The inhibition of glutamine synthetase, an enzyme that synthesizes glutamine from glutamate and ammonia, by related compounds further underscores the potential for disrupting glutamine metabolism. nih.govyoutube.comyoutube.com

Comparative Analyses with Glutamine and Glutamic Acid Analogs

Comparative Inhibitory Effects of Glutamine Analogs

L-Glutamic acid gamma-hydrazide's role as an inhibitor, particularly of glutamine synthetase, is a key area of study. nih.govnih.govnih.gov Glutamine synthetase is a crucial enzyme in nitrogen metabolism, responsible for the synthesis of glutamine from glutamate (B1630785) and ammonia. nih.gov

L-Glutamic acid gamma-hydroxamate (GAH) is another glutamic acid derivative that has been studied for its inhibitory activities. nih.govnih.gov Research has shown that GAH exhibits antioxidant properties and can inhibit the angiotensin-converting enzyme (ACE). nih.gov In one study, the half-inhibition concentration (IC50) of GAH for scavenging superoxide (B77818) radicals was 6.33 mM. nih.gov It also demonstrated inhibitory activity against ACE with an IC50 value of 6.56 mM. nih.gov

Furthermore, GAH has shown cytotoxic effects against certain cancer cell lines. nih.gov For instance, it caused concentration-dependent inhibition of L1210 leukemia cell growth, with complete cell death observed at a concentration of 500 microM after 72 hours. nih.gov This cytotoxic effect is attributed to its metabolism to hydroxylamine (B1172632). nih.gov

CompoundTargetInhibitory Activity
L-Glutamic Acid Gamma-Hydroxamate Superoxide RadicalsIC50: 6.33 mM nih.gov
Angiotensin-Converting Enzyme (ACE)IC50: 6.56 mM nih.gov
L1210 Leukemia CellsComplete cell death at 500 µM after 72 hrs nih.gov

This table summarizes the inhibitory activities of L-Glutamic Acid Gamma-Hydroxamate against various targets.

L-Glutamic acid gamma-methyl ester is a conjugate of glutamic acid and a methyl ester. biosynth.com It has been investigated for its potential neuroprotective properties, which are thought to stem from its ability to inhibit the hydrophobic effect that drives protein aggregation. biosynth.com This characteristic suggests its potential as a therapeutic agent for neurodegenerative diseases. biosynth.com It is classified as a derivative of glutamic acid. hmdb.ca

Comparisons with Other Amino Acid Derivatives

The biological context of this compound extends to its relationship with other amino acid derivatives, particularly in terms of their roles in metabolic pathways and cellular signaling.

Gamma-glutamyl amino acids are a class of compounds involved in various physiological processes. The gamma-glutamyl cycle, for instance, is not just a mechanism for amino acid transport but also generates extracellular signals in the form of gamma-glutamyl amino acids. nih.gov These are then converted intracellularly to 5-oxoproline, which in turn activates the uptake and metabolism of amino acids. nih.gov

Gamma-glutamyltransferase (GGT) is a key enzyme that catalyzes the transfer of the gamma-glutamyl moiety from donors like glutathione (B108866) to acceptor amino acids or peptides. nih.govfrontiersin.org This process is crucial for glutathione metabolism and the supply of cysteine to some cells. nih.gov The biological activities of gamma-glutamyl peptides are diverse, and their production is influenced by the availability of substrates and the activity of enzymes like GGT. nih.govfrontiersin.org

L-Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.orgwikipedia.org It plays a critical role in synaptic plasticity, learning, and memory. wikipedia.org this compound, as a structural analog, can influence these systems. For example, it has been shown to affect the activity of glutamate decarboxylase (GAD), the enzyme that converts glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgnih.gov

Studies have shown that L-glutamic acid-gamma-hydrazide can decrease GAD activity, which in turn can lead to an increase in GABA levels. nih.gov This modulation of the GABAergic system suggests a potential role in regulating brain protein synthesis. nih.gov The glutamate-glutamine cycle, which is essential for balancing excitatory and inhibitory neurotransmission, involves the synthesis and recycling of glutamate and GABA. mdpi.com Inhibition of glutamine synthetase, a key enzyme in this cycle, can lead to changes in neurotransmitter receptor expression, further highlighting the intricate relationship between these structural analogs and neurotransmitter systems. nih.gov

The glutamatergic system includes various receptors such as NMDA, AMPA, and kainate receptors, which are activated by glutamate to mediate excitatory signals. wikipedia.orgmsu.eduyoutube.com The proper functioning of this system relies on the efficient removal of glutamate from the synaptic cleft by glutamate transporters. nih.gov Structural analogs of glutamate can potentially interfere with these processes, leading to various neurophysiological effects. wikipedia.orgdrugbank.com

Advanced Research Methodologies and Theoretical Approaches

In Vitro and In Vivo Experimental Design Considerations

The evaluation of L-Glutamic acid gamma-hydrazide and its analogs involves carefully designed experiments both in controlled laboratory settings (in vitro) and within living organisms (in vivo).

In Vitro Studies

Cell-Based Assays: The antitumor properties of related glutamine analogues, such as L-glutamic acid gamma-monohydroxamate (GAH), have been assessed using cancer cell lines like L1210 leukemia and B16 melanoma. nih.gov Experimental design for these assays includes determining concentration-dependent cytotoxicity, where cells are exposed to varying concentrations of the compound over a set time course (e.g., 72 hours) to establish a dose-response curve. nih.gov A crucial aspect is defining the minimal incubation time required to achieve complete cell death at a specific concentration. nih.gov

Mechanism of Action Studies: To understand how a compound works, reversal or prevention experiments are conducted. For instance, the cytotoxic effects of GAH were tested in the presence of other molecules like L-glutamine, L-glutamic acid, and various metabolic intermediates to see if they could counteract the compound's effect, thereby suggesting a metabolic target. nih.gov

Mutagenicity Assays: The mutagenic potential of this compound has been evaluated using the Ames test with Escherichia coli. nih.gov This test determines if a chemical can induce mutations in the DNA of a test organism. nih.gov Further in vitro studies involve mutation accumulation experiments, where bacterial strains are cultured for numerous generations in the presence of the compound, followed by whole-genome sequencing to identify the number and type of mutations. nih.gov

Enzyme Inhibition Assays: For analogs targeting specific enzymes, in vitro assays are used to measure their inhibitory strength. For example, the ability of glutamic acid analogs to inhibit glutamate (B1630785) uptake into presynaptic vesicles is tested by measuring the uptake of a radiolabeled substrate (like [3H]glutamate) in the presence of the inhibitor. nih.gov This allows for the calculation of inhibition constants (Ki). nih.gov

In Vivo Studies

Animal Models: To assess anti-tumor activity in a living system, researchers use animal models, such as mice bearing L1210 leukemia or B16 melanoma solid tumors. nih.gov Key considerations in the experimental design include the treatment schedule. nih.gov The efficacy of a compound can be highly dependent on the dosing regimen, such as administration once, twice, or three times daily, and on the duration of the treatment cycles (e.g., split-dose schedules over several days). nih.gov

Negative Controls: In vivo studies often require negative controls to ensure the observed effects are specific to the compound being tested. For instance, in studies involving PET tracers for brain receptors, microglia-depleted mice can be used as a negative control to confirm the tracer's target engagement. acs.org

Efficacy and Toxicity: The primary outcomes measured in in vivo anti-tumor studies are increased survival of the test animals and reduction in tumor burden. nih.govacs.org It is also crucial to monitor for toxicity, as an effective compound may not be viable if it causes significant adverse effects at therapeutic doses. nih.gov For example, while L-glutamic acid gamma-monohydroxamate showed in vivo efficacy, the related compound hydroxylamine (B1172632) was found to be highly toxic under similar conditions. nih.gov

Spectroscopic and Thermal Characterization Techniques for Derivatives

The synthesis of new derivatives of L-Glutamic acid, such as amides and hydrazides, requires rigorous characterization to confirm their structure, purity, and stability. Spectroscopic and thermal analysis are the primary methods used for this purpose.

For example, the synthesis of γ-L-glutamylcyclohexylamide, a derivative of L-glutamic acid, involves multiple steps, and the identity of the final product and intermediates is confirmed through several analytical techniques. unite.edu.mkunite.edu.mk

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are fundamental for structural elucidation. unite.edu.mk 1H-NMR provides information about the number and types of protons and their neighboring atoms, while 13C-NMR reveals the carbon skeleton of the molecule. unite.edu.mk For γ-L-glutamylcyclohexylamide, NMR spectra are used to confirm the regioselective acylation at the gamma-carboxyl group and the presence of the cyclohexyl moiety. unite.edu.mk

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of the synthesized compound, which in turn confirms its elemental composition. unite.edu.mk This is a critical step in verifying that the correct molecule has been formed.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of a compound. unite.edu.mkunite.edu.mk The analysis involves heating the sample at a controlled rate and measuring the change in mass as a function of temperature. unite.edu.mk For γ-L-glutamylcyclohexylamide, TGA showed that the compound decomposes in multiple stages and is completely pyrolyzed at 586 °C. unite.edu.mk

These techniques are also central to the study of isotope-labeled amino acids, where NMR and MS are used to detect and quantify the incorporated "heavy" atoms. medchemexpress.com

Table 1: Summary of Characterization Techniques for a Glutamic Acid Derivative

TechniqueAbbreviationInformation ProvidedExample Application for γ-L-glutamylcyclohexylamide
Proton Nuclear Magnetic Resonance1H-NMRProvides information on the number, environment, and connectivity of hydrogen atoms in a molecule.Confirms the presence of the cyclohexyl group and protons on the glutamic acid backbone. unite.edu.mk
Carbon-13 Nuclear Magnetic Resonance13C-NMRReveals the carbon framework of the molecule.Confirms the carbon skeleton of the final amide derivative. unite.edu.mk
High-Resolution Mass SpectrometryHRMSDetermines the exact molecular mass, confirming the elemental formula.Verifies the identity and purity of the synthesized compound. unite.edu.mk
Thermogravimetric AnalysisTGAMeasures thermal stability and decomposition profile as a function of temperature.Showed the compound pyrolyzed completely at 586 °C. unite.edu.mk

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This approach is valuable for predicting the activity of new, unsynthesized molecules and for understanding the structural features that are important for their function. youtube.com

While specific QSAR studies for this compound are not detailed, the methodology is widely applied to related amino acid derivatives and enzyme inhibitors. acs.orgacs.org

The general workflow for a QSAR study involves:

Data Set Compilation: A set of molecules with known chemical structures and measured biological activities (e.g., IC50 values for enzyme inhibition) is collected. frontiersin.org

Descriptor Calculation: The 2D or 3D structures of the compounds are used to calculate a wide range of molecular descriptors. frontiersin.org These can include electronic properties, steric properties, hydrophobicity, and topological indices (which describe molecular connectivity). youtube.comacs.org

Model Development: Statistical methods, such as partial least squares (PLS) or machine learning algorithms like k-nearest neighbor (kNN), are used to build a mathematical equation linking the descriptors (structure) to the biological activity. acs.orgfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested. acs.org A common method is leave-one-out cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. acs.org The correlation between predicted and actual activities (expressed as q²) indicates the model's robustness. acs.org

For example, a QSAR study on functionalized amino acids with anticonvulsant activity successfully generated models with high internal accuracy (q² values from 0.6 to 0.8), using descriptors derived from 2D molecular topology. acs.org In studies of α-glucosidase inhibitors, QSAR models have revealed the importance of specific molecular features for inhibitory activity, guiding the design of more potent compounds. acs.org

Table 2: Key Components of a QSAR Study

ComponentDescriptionExample
Biological ActivityThe measured biological effect of a series of compounds.IC50 values for inhibition of an enzyme like α-glucosidase. acs.orgresearchgate.net
Molecular DescriptorsNumerical values that characterize the chemical structure and properties of a molecule.Molecular connectivity indices, atom pair descriptors, hydrophobic and electronic properties. acs.org
Statistical MethodThe algorithm used to create the mathematical model linking descriptors to activity.Simulated Annealing Partial Least Squares (SA-PLS), k-Nearest Neighbor (kNN). acs.org
Validation MetricA statistical measure of the model's predictive power and robustness.Leave-one-out cross-validated R² (q²). acs.org

Molecular Docking and Computational Modeling in Enzyme-Inhibitor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second molecule (a receptor, such as an enzyme) to form a stable complex. dergipark.org.tr This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions at an atomic level. dergipark.org.tr

This approach has been applied to glutamic acid derivatives to elucidate their mechanism of action. For instance, a molecular docking study was used to identify the binding site of a glutamic acid derivative within the structure of glutamine synthetase (GS). nih.gov The study determined that the most promising binding cluster had the lowest free energy value, indicating a favorable interaction. nih.gov

The process typically involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and the small molecule (ligand) are prepared. The protein structure is often obtained from a database like the Protein Data Bank (PDB). nih.gov

Defining the Binding Site: A specific region on the protein, usually the active site, is defined as the target for the docking simulation. This can be based on known active site residues. nih.gov

Docking Simulation: A docking program systematically samples many possible conformations and orientations of the ligand within the binding site, calculating a "score" for each pose, which typically represents the binding free energy. dergipark.org.trnih.gov

Analysis of Results: The best-scoring poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the enzyme's active site. nih.gov

Molecular dynamics (MD) simulations can be used subsequently to study the stability of the predicted ligand-protein complex over time in a simulated physiological environment. researchgate.net These computational approaches help rationalize the biological activity of inhibitors and guide the design of new molecules with improved potency and selectivity. nih.gov

Table 3: Workflow of a Molecular Docking Study

StepPurposeExample
Receptor PreparationTo obtain and prepare the 3D structure of the target protein.Using the X-ray crystal structure of glutamine synthetase from the Protein Data Bank. nih.govnih.gov
Ligand PreparationTo generate the 3D structure of the small molecule inhibitor.Creating the 3D structure of a designed L-glutamic acid derivative. nih.gov
Docking SimulationTo predict the binding pose and affinity of the ligand in the protein's active site.Using software like Glide to place the derivative into the active site of glutamine synthetase. dergipark.org.trresearchgate.net
Interaction AnalysisTo identify the specific amino acid residues involved in binding the ligand.Identifying hydrogen bonds and hydrophobic interactions between the inhibitor and residues like Arg 359 in the enzyme. nih.gov

Isotope Labeling in Biosynthetic Pathway Elucidation

Isotope labeling is a powerful technique used to trace the metabolic fate of atoms or molecules within a biological system. oup.com By replacing an atom in a precursor molecule with one of its heavier, non-radioactive (stable) isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N), researchers can follow the journey of that precursor into various metabolic products. medchemexpress.com This method is essential for elucidating complex biosynthetic pathways. oup.comnumberanalytics.com

The general principle involves:

Administering a Labeled Precursor: An organism or cell culture is fed a precursor molecule that has been enriched with a stable isotope. oup.com For pathways involving glutamic acid, a common precursor is [1-¹⁵N]glutamate. nih.gov

Metabolic Incorporation: The organism metabolizes the labeled precursor, incorporating the heavy isotope into downstream products.

Analysis of Products: The metabolites are extracted and analyzed using techniques sensitive to isotopic differences, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. oup.com These methods can determine the presence and position of the isotopic label in the final products. oup.com

Pathway Reconstruction: By observing which products become labeled, and where the label is located within their structures, the steps of the metabolic pathway can be deduced. oup.com

This technique has been formalized into platforms like IsoAnalyst, which uses parallel stable isotope labeling with precursors such as [1-¹³C]acetate and [1-¹⁵N]glutamate, followed by mass spectrometry to connect natural products to their biosynthetic gene clusters. nih.govnih.gov A significant challenge in these experiments is "scrambling," where the isotopic label from one precursor is transferred to other metabolic pools through central metabolism, which can complicate the interpretation of results. portlandpress.com For example, as glutamate is a primary nitrogen donor in amino acid biosynthesis, a ¹⁵N label on glutamate can potentially appear in many other amino acids. portlandpress.com

Table 4: Common Stable Isotopes Used in Biosynthetic Studies

IsotopeNatural Abundance (%)Use in Metabolic Labeling
Deuterium (²H)0.015Used as a general tracer; can provide stereochemical information. researchgate.net
Carbon-13 (¹³C)1.1Traces the carbon skeleton of metabolites; used in precursors like [1-¹³C]acetate. nih.govresearchgate.net
Nitrogen-15 (¹⁵N)0.37Traces the flow of nitrogen, essential for amino acid and nucleotide biosynthesis. nih.govresearchgate.net
Oxygen-18 (¹⁸O)0.20Used to study the mechanisms of enzymatic reactions, particularly those involving hydrolysis or oxidation. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for L-glutamic acid gamma-hydrazide, and how do regiospecific coupling methods improve purity?

  • Methodological Answer : this compound is synthesized via peptide bond-forming reagents (e.g., diethyl phosphorocyanidate) using blocked L-glutamic acid precursors. Regiospecific coupling ensures selective modification at the gamma-carboxyl group, reducing side reactions and improving product purity. For example, MTX gamma-hydrazide was synthesized by converting MTX gamma-methyl ester to the hydrazide form, followed by conjugation with oxidized IgG . This approach minimizes structural heterogeneity, critical for reproducibility in biological assays.

Q. How is this compound characterized analytically, and what assays validate its interaction with target enzymes?

  • Methodological Answer : Characterization involves HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and NMR for structural elucidation. Functional validation includes spectrophotometric assays (e.g., dihydrofolate reductase inhibition using NADPH oxidation rates) or competitive radioligand binding assays . For soil studies, ANR (assimilatory nitrate reductase) activity is measured via nitrite accumulation in slurries treated with analogs like gamma-hydrazide .

Q. What role does this compound play in modulating microbial nitrogen metabolism in environmental studies?

  • Methodological Answer : As a glutamine analog, it inhibits ANR activity in soil by competitively binding to enzyme active sites. Experimental protocols involve incubating soil slurries with the compound, followed by nitrite quantification via Griess reagent. Controls include untreated samples and analogs lacking free carboxyl groups (e.g., dimethyl esters) to confirm specificity .

Advanced Research Questions

Q. How does regiospecific conjugation of this compound enhance antibody-drug conjugate (ADC) efficacy in cancer therapy?

  • Methodological Answer : Regiospecific conjugation (e.g., using periodate-oxidized IgG to form hydrazone linkages) preserves antibody binding affinity while ensuring controlled drug release. In vitro assays with human renal cancer cells (Caki-1) demonstrate enhanced cytotoxicity compared to nonregiospecific conjugates. Colony formation assays and DHFR inhibition kinetics (IC₅₀ values) are used to quantify efficacy .

Q. What metabolomic perturbations arise from this compound exposure in insect models, and how are these pathways identified?

  • Methodological Answer : LC-MS/MS-based metabolomics reveals differential metabolites (e.g., downregulated L-glutamic acid, upregulated GABA) in treated organisms. Integrated transcriptome-metabolome analysis identifies enriched pathways like alanine-aspartate-glutamate metabolism. For example, in Spodoptera frugiperda, pathway enrichment tools (KEGG, GO) link these metabolites to detoxification mechanisms .

Q. Can this compound serve as a probe for glutamine-dependent enzyme mechanisms in structural biology studies?

  • Methodological Answer : Crystallography or cryo-EM with gamma-hydrazide-bound enzymes (e.g., glutamine synthetase) reveals binding conformations. Mutagenesis studies (e.g., substituting active-site residues) validate interactions. Kinetic assays (e.g., Ki determination) compare inhibition potency with natural substrates .

Data Contradictions and Resolution

Q. Why do some studies report conflicting inhibitory effects of this compound on microbial enzymes?

  • Resolution : Discrepancies arise from variations in analog solubility (free carboxyl vs. esterified forms) and microbial community composition. For example, gamma-methyl ester shows strong ANR inhibition, while dimethyl esters are inactive. Standardizing soil slurry preparation (pH, aeration) and using isotopically labeled analogs (¹³C-glutamic acid) clarify these effects .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound in cell culture assays?

  • Guidelines :

  • Negative Controls : Untreated cells, vehicle-only (e.g., DMSO).
  • Positive Controls : Known DHFR inhibitors (e.g., methotrexate).
  • Specificity Controls : Inactive analogs (e.g., gamma-benzylamide) .
  • Cell Viability Assays : MTT or ATP-based luminescence to distinguish cytotoxicity from off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.